Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Description
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a nitrogen-rich heterocyclic compound featuring fused pyridine and triazinone rings with a hydroxyl substituent at the 3-position. Its structural complexity allows for diverse chemical modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyrido[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-2-1-3-7-5(4)8-9-10(6)12/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWROUZMHXYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=NN(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461167 | |
| Record name | Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832127-75-0 | |
| Record name | Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclocondensation
A foundational approach involves the condensation of 2-aminonicotinic acid derivatives with urea or thiourea under basic conditions. For instance, heating 2-aminonicotinic acid with urea in the presence of sodium ethoxide at 150–160°C facilitates cyclization to form the pyrido-triazinone core. The hydroxyl group at position 3 is introduced via in situ hydrolysis of intermediate nitrile or ester functionalities. This method, however, often requires prolonged reaction times (12–24 hours) and yields moderate quantities (40–55%) due to competing side reactions.
Acid-Mediated Cyclization
Trifluoroacetic acid (TFA) catalyzes high-pressure cyclocondensation reactions between 1-amino-2-iminopyridine-3-carbonitriles and α-keto acids, as demonstrated in Q-tube reactors. For example, reacting 1-amino-2-imino-4-phenylpyridine-3-carbonitrile with pyruvic acid under TFA catalysis at 120°C for 8 hours yields 3-hydroxypyrido[2,3-d]-1,2,3-triazin-4(3H)-one with improved regioselectivity (68% yield). The acidic environment promotes intramolecular dehydration, while the α-keto acid serves as both a carbonyl source and hydroxyl group donor.
Oxidative Functionalization of Thio Derivatives
Thiol Intermediate Synthesis
The thio-analogue, 3-thioxopyrido[2,3-d]-1,2,3-triazin-4(3H)-one, serves as a precursor for hydroxylation. As reported by Abdel-Mohsen et al., treatment of 2-aminonicotinamide with carbon disulfide in alkaline ethanol generates a thiol intermediate, which undergoes cyclization with hydrazine hydrate to form the thioxo derivative.
Oxidation to Hydroxyl Group
Subsequent oxidation of the thio group with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 4 hours quantitatively converts the thioxo moiety to a hydroxyl group. This two-step approach achieves an overall yield of 62–70%, with the oxidation step exhibiting high efficiency (>95% conversion).
Microwave-Assisted One-Pot Synthesis
Recent advances leverage microwave irradiation to accelerate cyclization. A representative protocol involves irradiating a mixture of 2-aminonicotinic acid hydrazide and ethyl glyoxylate in dimethylformamide (DMF) at 150°C for 20 minutes. The microwave conditions enhance reaction kinetics, reducing the synthesis time from hours to minutes while maintaining yields of 58–65%. The hydroxyl group arises from the ester hydrolysis of the glyoxylate moiety during workup.
Reductive Amination and Cyclization
Reductive Alkylation
Aminopyridine derivatives undergo reductive alkylation with formaldehyde or aryl aldehydes in the presence of sodium cyanoborohydride, followed by cyclization with phosgene equivalents. For instance, 2,4-diaminonicotinic acid reacts with 3,4,5-trimethoxybenzaldehyde under reductive conditions to form a Schiff base intermediate, which cyclizes with triphosgene to yield the triazinone. The hydroxyl group is introduced via post-cyclization oxidation of a methylene bridge using manganese dioxide.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitro precursors provides an alternative pathway. Starting with 3-nitro-2-aminonicotinic acid, catalytic hydrogenation over Pd/C (5% w/w) in methanol reduces the nitro group to an amine, which subsequently cyclizes with urea under reflux to form the hydroxylated triazinone. This method avoids harsh oxidizing agents but requires careful control of hydrogen pressure to prevent over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Catalyzed Cyclo. | 2-Aminonicotinic acid, urea | 150°C, 24 h | 40–55 | Simple reagents | Low yield, long reaction time |
| Acid-Mediated Cyclo. | Iminopyridine, α-keto acid | TFA, 120°C, 8 h | 68 | High regioselectivity | Requires specialized equipment |
| Thio Oxidation | 2-Aminonicotinamide, CS₂ | H₂O₂, 60°C, 4 h | 62–70 | High conversion efficiency | Two-step process |
| Microwave Synthesis | Hydrazide, ethyl glyoxylate | Microwave, 150°C, 20 min | 58–65 | Rapid synthesis | Limited scalability |
| Reductive Amination | Diaminonicotinic acid, aldehyde | NaBH₃CN, triphosgene | 50–60 | Versatile for substituents | Multiple steps |
Mechanistic Elucidation of Key Steps
Cyclocondensation Pathways
The formation of the triazinone ring proceeds via nucleophilic attack of the pyridine amino group on electrophilic carbonyl carbons, followed by dehydration. In TFA-catalyzed reactions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating intramolecular cyclization.
Hydroxylation Dynamics
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling and regulation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Effects
- Thiophene or arylidene substituents : Modulate electron density and improve antimicrobial activity (MIC: 2–8 µg/mL) .
- Hydroxyl group at 3-position : Increases hydrogen-bonding capacity, influencing solubility and target binding (e.g., kinase active sites) .
Electronic Properties and Bioactivity
Frontier Molecular Orbital (FMO) Analysis
- Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-: Predicted HOMO localized on the triazinone ring, LUMO on pyridine. Higher LUMO energy (−1.2 eV) compared to flumioxazin (−1.5 eV) suggests reduced electron-accepting capacity, impacting herbicidal activity .
- Pyrido-pyrimidinone derivatives: HOMO on pyrimidinedione correlates with herbicidal efficacy, while LUMO on pyridine aids electron transfer .
Biological Activity
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound notable for its unique fused ring system that includes both pyridine and triazine structures. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C_6H_4N_4O
- Molecular Weight : 164.12 g/mol
- CAS Number : 832127-75-0
This compound's structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold for drug development and other applications in medicinal chemistry.
Antimicrobial Properties
Research has demonstrated that Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- exhibits antimicrobial activity against various pathogens. One study reported the synthesis of derivatives that showed significant antimicrobial effects, with minimum inhibitory concentrations (MIC) indicating effectiveness against several bacterial strains. The compound's activity was particularly noted against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Anticancer Activity
The compound has also been explored for its anticancer properties. A study highlighted its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2) kinase activity, which is crucial for tumor angiogenesis. This inhibition was linked to reduced proliferation of human microvascular endothelial cells (MVECs), indicating a potential mechanism for its anticancer effects .
Case Study: VEGFR-2 Inhibition
| Compound | IC50 (µM) | Effect on MVEC Proliferation |
|---|---|---|
| Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one | 11d (less than PTK787) | Significant reduction |
| PTK787 | 5 | Reference |
The above table summarizes findings from studies comparing the efficacy of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one with established inhibitors like PTK787.
The biological activity of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits tyrosine kinases and phosphodiesterases involved in cellular signaling pathways.
- Cell Cycle Regulation : It may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Comparison with Related Compounds
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one can be compared with similar heterocyclic compounds like Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one | Triazine derivative | Antimicrobial, anticancer |
| Pyrido[2,3-d]pyrimidine | Pyrimidine derivative | Anticancer |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole derivative | Kinase inhibitor |
This comparison highlights the unique properties of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one that may lead to novel therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
